molecular formula C23H26N2O3 B2501052 (Z)-6-hexyl-7-hydroxy-2-(o-tolylimino)-2H-chromene-3-carboxamide CAS No. 327030-68-2

(Z)-6-hexyl-7-hydroxy-2-(o-tolylimino)-2H-chromene-3-carboxamide

Cat. No.: B2501052
CAS No.: 327030-68-2
M. Wt: 378.472
InChI Key: FSMMTOZUQAAQGS-BZZOAKBMSA-N
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Description

(Z)-6-hexyl-7-hydroxy-2-(o-tolylimino)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Scientific Research Applications

(Z)-6-hexyl-7-hydroxy-2-(o-tolylimino)-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, dyes, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hexyl-7-hydroxy-2-(o-tolylimino)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include hexyl derivatives, hydroxy compounds, and o-tolylamine. The key steps in the synthesis may involve:

    Formation of the chromene core: This can be achieved through cyclization reactions involving hydroxy and hexyl derivatives.

    Introduction of the o-tolylimino group: This step typically involves the reaction of the chromene core with o-tolylamine under specific conditions to form the imino group.

    Formation of the carboxamide group: This can be done by reacting the intermediate with carboxylic acid derivatives under amide formation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogens, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imino group may produce an amine derivative.

Mechanism of Action

The mechanism of action of (Z)-6-hexyl-7-hydroxy-2-(o-tolylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and imino groups play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or DNA. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-Oxo-2-[(Z)-o-tolylimino]-thiazolidin-3-yl}-benzoic acid methyl ester
  • Methyl-[(Z)-o-tolylimino-methyl]-dithiocarbamic acid 2-chloro-benzyl ester
  • 3-Phenylamino-2-[(Z)-o-tolylimino]-thiazolidin-4-one

Uniqueness

(Z)-6-hexyl-7-hydroxy-2-(o-tolylimino)-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the hexyl chain, hydroxy group, and imino group in the chromene core distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

6-hexyl-7-hydroxy-2-(2-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-3-4-5-6-10-16-12-17-13-18(22(24)27)23(28-21(17)14-20(16)26)25-19-11-8-7-9-15(19)2/h7-9,11-14,26H,3-6,10H2,1-2H3,(H2,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMMTOZUQAAQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=CC=C3C)O2)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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